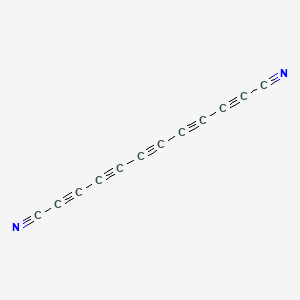![molecular formula C10H11BrS B12559787 [(4-Bromobut-3-en-1-yl)sulfanyl]benzene CAS No. 189290-34-4](/img/structure/B12559787.png)
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C10H11BrS. It consists of a benzene ring substituted with a (4-bromobut-3-en-1-yl)sulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene typically involves the reaction of 4-bromo-1-butene with thiophenol under suitable conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of thiophenol attacks the bromine-substituted carbon of 4-bromo-1-butene, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl group can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
(4-Bromobut-1-yn-1-yl)benzene: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
(4-Bromo-3-buten-1-yn-1-yl)benzene: This compound has both a double and a triple bond, offering unique chemical properties.
The uniqueness of this compound lies in its combination of a bromine-substituted butenyl group and a sulfanyl group attached to a benzene ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
189290-34-4 |
|---|---|
Fórmula molecular |
C10H11BrS |
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
4-bromobut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C10H11BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
Clave InChI |
IFMYDEIJTVGIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)


![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
